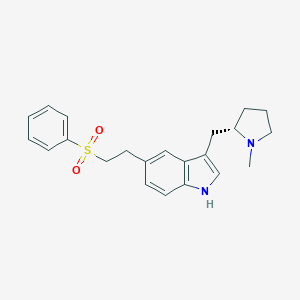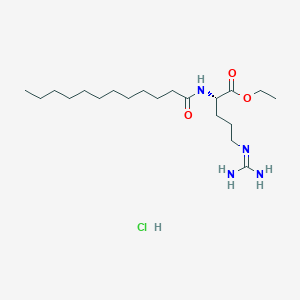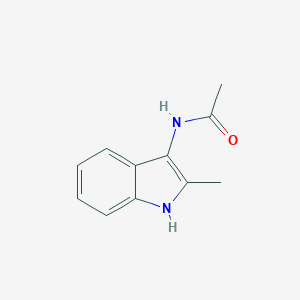
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate, also known as MAPC, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of pyrazole derivatives and has been studied for its biological activities.
作用机制
The mechanism of action of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to interact with immune cells such as T-cells and macrophages, leading to the suppression of inflammatory responses. Additionally, Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been found to promote the proliferation and differentiation of stem cells, which could contribute to its regenerative properties.
Biochemical and Physiological Effects:
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as promote the secretion of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can reduce the severity of inflammatory diseases such as colitis and encephalomyelitis, and promote tissue repair in models of myocardial infarction and spinal cord injury.
实验室实验的优点和局限性
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to the use of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate in laboratory experiments. It can be expensive to produce on a large scale, and its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate. One area of interest is the development of new therapies for inflammatory and autoimmune diseases. Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has shown promise in preclinical models of these diseases, and further research could lead to the development of new treatments for patients. Additionally, there is interest in exploring the regenerative properties of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate further, particularly in the context of tissue repair and wound healing. Finally, there is potential for the use of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate in combination with other drugs or therapies, which could enhance its effectiveness and broaden its applications.
合成方法
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. One of the common methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the addition of methylamine and sodium cyanoborohydride. This results in the formation of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate with a high yield and purity.
科学研究应用
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been found to exhibit anti-inflammatory and immunomodulatory properties, which could be useful in the treatment of various diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to promote tissue repair and regeneration, making it a potential candidate for the development of new therapies for tissue damage and injury.
属性
CAS 编号 |
150017-57-5 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
methyl 2-amino-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(6(10)11-2)9(7)8-4/h3H,7H2,1-2H3 |
InChI 键 |
RZMADFDJJQXCFK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(=O)OC)N |
规范 SMILES |
CC1=NN(C(=C1)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



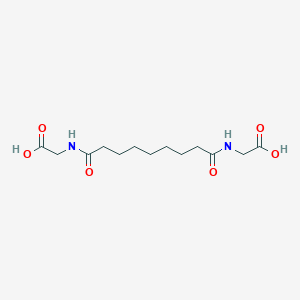




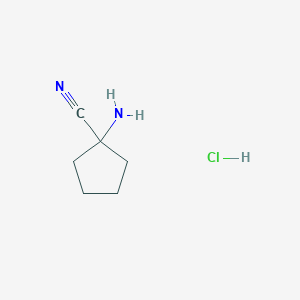
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)
